Almonertinib Hydrochloride: A Deep Dive into its Target Selectivity Profile
Almonertinib Hydrochloride: A Deep Dive into its Target Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
Almonertinib (B607974) (HS-10296), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC). Its clinical efficacy is intrinsically linked to its specific and potent inhibition of sensitizing and resistance mutations in the EGFR gene, while sparing the wild-type form of the receptor. This in-depth technical guide provides a comprehensive overview of the target selectivity profile of Almonertinib hydrochloride. It consolidates quantitative data from biochemical and cellular assays, details the experimental methodologies for key evaluative experiments, and visualizes the critical signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of targeted cancer therapies.
Introduction
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell proliferation, differentiation, and survival.[1] Mutations in the EGFR gene can lead to its constitutive activation, driving the growth of various cancers, most notably non-small cell lung cancer (NSCLC).[1] First and second-generation EGFR TKIs have shown clinical benefit, but their efficacy is often limited by the emergence of resistance mutations, particularly the T790M "gatekeeper" mutation.
Almonertinib is an orally available, irreversible, third-generation EGFR TKI designed to overcome this challenge.[2][3] It selectively targets EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against wild-type (WT) EGFR.[2] This high degree of selectivity is crucial for minimizing off-target effects and improving the therapeutic index. This guide will explore the molecular basis of Almonertinib's selectivity, present its inhibitory activity in a quantitative manner, and provide detailed insights into the experimental approaches used for its characterization.
Mechanism of Action
Almonertinib's mechanism of action is centered on its covalent and irreversible binding to the cysteine-797 residue located in the ATP-binding pocket of the EGFR kinase domain. This covalent bond formation is a hallmark of third-generation EGFR TKIs and ensures a sustained and potent inhibition of the receptor's kinase activity. By blocking ATP binding, Almonertinib effectively inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways critical for tumor cell survival and proliferation, namely the PI3K/AKT and MAPK pathways.[3]
The selectivity of Almonertinib for mutant EGFR over WT-EGFR is attributed to its unique chemical structure, which allows it to fit more favorably into the altered ATP-binding pocket of the mutant receptor. This structural advantage leads to a significantly higher binding affinity and inhibitory potency against the mutant forms of EGFR.
Target Selectivity Profile: Quantitative Data
The selectivity of Almonertinib has been quantified through various biochemical and cellular assays. The following tables summarize the half-maximal inhibitory concentration (IC50) values of Almonertinib against different EGFR variants and its effect on other relevant cellular components.
Table 1: Biochemical Inhibitory Activity of Almonertinib against EGFR Kinases
| Target Kinase | IC50 (nM) |
| EGFR (T790M) | 0.37[2] |
| EGFR (T790M/L858R) | 0.29[2] |
| EGFR (T790M/Del19) | 0.21[2] |
| EGFR (Wild-Type) | 3.39[2] |
This data demonstrates Almonertinib's potent inhibition of EGFR T790M-containing mutants, with approximately 9- to 16-fold greater selectivity for these mutants over wild-type EGFR in biochemical assays.
Table 2: Cellular Inhibitory Activity of Almonertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (µM) - 24h | IC50 (µM) - 48h |
| H1975 | L858R, T790M | 4.803[4] | 2.094[4] |
| PC-9 | Exon 19 deletion | 5.422[4] | 1.302[4] |
Cell-based assays confirm the potent anti-proliferative activity of Almonertinib in NSCLC cell lines harboring EGFR sensitizing and resistance mutations.
Table 3: Almonertinib and ABC Transporter Interaction
| Transporter | Effect of Almonertinib |
| ABCB1 (P-gp) | Substrate; Almonertinib can reverse ABCB1-mediated multidrug resistance.[5][6] |
| BCRP (ABCG2) | Substrate.[7] |
Almonertinib's interaction with ABC transporters is a critical aspect of its pharmacological profile, influencing its distribution and potential to overcome certain drug resistance mechanisms.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the target selectivity profile of Almonertinib.
Biochemical Kinase Inhibition Assay (Generic Protocol)
This assay determines the direct inhibitory effect of Almonertinib on the enzymatic activity of purified EGFR kinase domains.
Principle: The assay measures the transfer of a phosphate (B84403) group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified, and the inhibition by Almonertinib is determined. A common method for this is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Materials:
-
Recombinant human EGFR kinase domains (WT and mutants)
-
Biotinylated peptide substrate
-
ATP
-
Almonertinib hydrochloride
-
Assay buffer (e.g., HEPES, MgCl2, MnCl2, DTT, BSA)
-
TR-FRET detection reagents (e.g., Europium-labeled anti-phosphotyrosine antibody and Streptavidin-Allophycocyanin)
-
384-well assay plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of Almonertinib in DMSO and then dilute further in assay buffer.
-
Enzyme and Substrate Preparation: Prepare a solution of the EGFR kinase and the biotinylated peptide substrate in assay buffer.
-
Reaction Initiation: In a 384-well plate, add the Almonertinib solution, followed by the enzyme/substrate mixture. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing the TR-FRET reagents.
-
Data Acquisition: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET-compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor fluorescence signals. Plot the percentage of inhibition against the logarithm of the Almonertinib concentration and determine the IC50 value using a non-linear regression model.
Cell Proliferation Assay (CCK-8 Assay)
This assay measures the effect of Almonertinib on the proliferation and viability of cancer cell lines.
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Cell culture medium and supplements
-
Almonertinib hydrochloride
-
CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the NSCLC cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Almonertinib for different time points (e.g., 24, 48 hours). Include a vehicle control (DMSO).
-
CCK-8 Addition: Add CCK-8 reagent to each well and incubate for a specified time (e.g., 1-4 hours) at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the Almonertinib concentration and determine the IC50 value.[4]
Western Blot Analysis of EGFR Phosphorylation
This assay assesses the ability of Almonertinib to inhibit the autophosphorylation of EGFR in a cellular context.
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis. By using antibodies specific for phosphorylated EGFR (p-EGFR) and total EGFR, the inhibitory effect of Almonertinib on EGFR activation can be quantified.
Materials:
-
NSCLC cell lines
-
Almonertinib hydrochloride
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture NSCLC cells and treat them with various concentrations of Almonertinib for a specified time. Lyse the cells to extract proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against p-EGFR.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total EGFR and a loading control to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control.
Signaling Pathways
Almonertinib exerts its anti-tumor effects by inhibiting the downstream signaling pathways mediated by EGFR. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Conclusion
Almonertinib hydrochloride exhibits a highly selective and potent inhibitory profile against EGFR-sensitizing and T790M resistance mutations, while demonstrating significantly lower activity against wild-type EGFR. This selectivity, driven by its unique covalent binding mechanism, translates into a favorable therapeutic window and a manageable safety profile in the clinical setting. The quantitative data and detailed experimental methodologies presented in this guide provide a comprehensive understanding of Almonertinib's target selectivity, offering a valuable resource for ongoing research and development in the field of targeted cancer therapy. A complete understanding of its off-target profile through comprehensive kinome scanning will be crucial for predicting potential resistance mechanisms and guiding future combination therapy strategies.
References
- 1. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of Almonertinib Mesilate? [synapse.patsnap.com]
- 4. Effect of almonertinib on the proliferation, invasion, and migration in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The third-generation EGFR inhibitor almonertinib (HS-10296) resensitizes ABCB1-overexpressing multidrug-resistant cancer cells to chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimental Study of Almonertinib Crossing the Blood-Brain Barrier in EGFR-Mutant NSCLC Brain Metastasis and Spinal Cord Metastasis Models - PMC [pmc.ncbi.nlm.nih.gov]
